2-Hydroxyterephthalic acid (2-HTA) is a highly functionalized aromatic dicarboxylic acid that serves as a critical building block in materials science and a benchmark standard in analytical chemistry. Structurally, it is an analog of terephthalic acid (TPA) featuring a pendant hydroxyl group at the 2-position. This single substitution fundamentally alters the molecule's physicochemical profile, introducing intense fluorescence upon excitation and providing a reactive handle for covalent grafting . In procurement contexts, 2-HTA is primarily sourced for two distinct but highly specialized workflows: as the definitive fluorescent calibration standard for hydroxyl radical (•OH) dosimetry, and as the essential organic linker for synthesizing functionalized Metal-Organic Frameworks (MOFs) such as UiO-66-OH and MIL-53-OH [1]. Its inclusion in MOF architectures dramatically shifts hydrophilicity, gas sorption thermodynamics, and post-synthetic modifiability compared to unsubstituted baselines.
Attempting to substitute 2-HTA with its cheaper, unsubstituted parent compound, terephthalic acid (TPA), leads to critical failures in both analytical and synthetic applications. In hydroxyl radical dosimetry, TPA is non-fluorescent and is often used as a probe to generate 2-HTA in situ; however, the conversion yield is highly variable (ranging from 14% to 35%) depending on pH, temperature, and transition metal interference (e.g., Cu2+ or Fe2+)[1]. Procuring pure 2-HTA is therefore mandatory to establish an absolute calibration curve, bypassing these inherent yield uncertainties. In MOF manufacturing, using TPA yields standard UiO-66, which lacks the reactive pendant groups required for post-synthetic modification (PSM) [2]. Furthermore, standard UiO-66 requires significantly higher relative humidity to initiate water pore-filling, rendering it ineffective for low-humidity atmospheric water harvesting compared to the strongly hydrogen-bonding UiO-66-OH [3].
In sonochemical and atmospheric dosimetry, absolute quantification of •OH radicals requires a stable fluorescent standard. While TPA is widely used as a trapping agent, its reaction to form 2-HTA has a highly variable yield (historically reported between 14% and 35%) that fluctuates with pH (e.g., 35% at pH 9 vs. 31% at pH 2) and is susceptible to transition metal interference [1]. Procuring pure 2-HTA allows for direct calibration via its stable fluorescence (λex = 315 nm, λem = 425 nm), eliminating the 65-86% unreacted probe uncertainty inherent to in situ generation [2].
| Evidence Dimension | Calibration Reliability (Yield Uncertainty) |
| Target Compound Data | 2-HTA (100% stable calibration reference) |
| Comparator Or Baseline | TPA in situ conversion (14-35% variable yield) |
| Quantified Difference | Eliminates up to 86% yield-based quantification error. |
| Conditions | Aqueous solutions, pH 2-9, λex=315 nm / λem=425 nm. |
Essential for environmental and analytical labs that require precise, reproducible quantification of hydroxyl radicals without relying on unstable in situ conversion rates.
When used as a linker, 2-HTA fundamentally alters the water sorption thermodynamics of the resulting MOF. Computational and experimental studies demonstrate that UiO-66-OH (synthesized from 2-HTA) exhibits a burst uptake of water at a much lower relative humidity (10-30% RH) compared to standard UiO-66 (synthesized from TPA) [1]. The pendant -OH groups act as preferential interaction sites, driving the formation of localized hydrogen-bonded water clusters inside the octahedral pores [2].
| Evidence Dimension | Relative Humidity (RH) threshold for burst water uptake |
| Target Compound Data | UiO-66-OH (Burst uptake at 10-30% RH) |
| Comparator Or Baseline | UiO-66 (Requires >30% RH for equivalent uptake) |
| Quantified Difference | Lowers the operational humidity threshold by at least 10-20% RH. |
| Conditions | Water vapor sorption isotherms at 298 K. |
Makes 2-HTA the necessary precursor for engineering MOF-based water generators designed to operate in arid, low-humidity environments.
The pendant hydroxyl group of 2-HTA provides a critical reactive site for post-synthetic modification (PSM) that TPA lacks. For instance, grafting fluorosilane (G502B) onto the -OH sites of UiO-66-OH successfully transforms the material from hydrophilic to highly hydrophobic. The water contact angle increases from 22.15° for standard UiO-66 to 133.78° for the fluorosilylated UiO-66-OH derivative [1]. This modification also increases the average pore diameter from 2.28 nm to 4.55 nm, optimizing gas permeability [1].
| Evidence Dimension | Water Contact Angle (Hydrophobicity) |
| Target Compound Data | Modified UiO-66-OH (133.78°) |
| Comparator Or Baseline | Standard UiO-66 (22.15°) |
| Quantified Difference | 111.63° increase in contact angle. |
| Conditions | Fluorosilane (G502B) grafting, ambient temperature measurement. |
Proves that 2-HTA is indispensable for buyers needing to synthesize customizable, functionalized MOFs for specialized protective coatings or selective gas channels.
Because in situ conversion of TPA yields unpredictable •OH trapping rates, pure 2-HTA is procured as the definitive calibration standard for fluorescence spectrophotometry (λex = 315 nm, λem = 425 nm) in sonochemistry and pulsed electrical discharge reactors[1].
2-HTA is the required organic linker for synthesizing UiO-66-OH, which leverages its pendant hydroxyl groups to achieve burst water uptake at 10-30% RH, making it a superior desiccant for atmospheric water generation in arid climates compared to standard UiO-66 [2].
The reactive -OH handle of 2-HTA allows manufacturers to perform covalent grafting on the synthesized MOF. This is utilized to create superhydrophobic protective coatings (e.g., fluorosilylated MOFs with >130° contact angles) for stone heritage conservation and specialized gas separation membranes [3].
In wastewater treatment applications, 2-HTA is used to synthesize functionalized MOFs (such as UiO-66-OH and its amine oxime derivatives) that provide a higher density of activated centers, significantly increasing the binding affinity and adsorption capacity for heavy metal ions like U(VI) and Pb(II) compared to unfunctionalized baselines [4].
Irritant